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Actinoplanic acid A -

Actinoplanic acid A

Catalog Number: EVT-1581711
CAS Number:
Molecular Formula: C51H80O16
Molecular Weight: 949.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Actinoplanic acid A is a macrolide.
Actinoplanic acid A is a natural product found in Streptomyces, Actinoplanes, and Streptomyces rapamycinicus with data available.
Overview

Actinoplanic acid A is a complex organic compound classified as a macrocyclic polycarboxylic acid, primarily known for its biological activity as an inhibitor of farnesyl-protein transferase. This enzyme plays a crucial role in the post-translational modification of proteins, particularly in the farnesylation of Ras proteins, which are implicated in various cancers. Actinoplanic acid A has garnered attention for its potential therapeutic applications in oncology, particularly against colorectal and exocrine pancreatic carcinoma .

Source

Actinoplanic acid A is naturally produced by certain species of actinobacteria, specifically from the genus Streptomyces and Actinoplanes. The compound is typically isolated from fermentation broths derived from these microorganisms, which are known for their rich biosynthetic capabilities that yield various bioactive compounds .

Classification

The compound falls under the category of polyketides, a class of natural products characterized by their diverse structures and biological activities. Actinoplanic acid A is specifically noted for its unique structural features, including a tricarballylic moiety, which distinguishes it from other similar compounds .

Synthesis Analysis

Methods

The synthesis of actinoplanic acid A can be achieved through two primary approaches: natural extraction from microbial sources and synthetic chemical methods.

  1. Natural Extraction:
    • Actinoplanic acid A is isolated from the fermentation broth of Streptomyces rapamycinicus and other related species. The fermentation process is optimized to enhance yield.
    • Following fermentation, advanced chromatographic techniques are employed for extraction and purification.
  2. Synthetic Chemical Methods:
    • Although less common, synthetic routes have been explored to create actinoplanic acid A in the laboratory setting. These methods often involve stepwise synthesis using building blocks that mimic the natural biosynthetic pathway.

Technical Details

The industrial production typically involves large-scale fermentation processes where conditions such as temperature, pH, and nutrient availability are meticulously controlled to maximize compound yield.

Molecular Structure Analysis

Structure

Actinoplanic acid A has a molecular formula of C51H80O16C_{51}H_{80}O_{16} and features a complex structure with multiple functional groups. Its structural representation includes several carboxylic acid groups and a unique tricarballylic moiety .

Data

  • InChI: InChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24-|
  • InChI Key: ZJCPEIGQYKMZFE-PXQKRTIOSA-N.
Chemical Reactions Analysis

Reactions

Actinoplanic acid A undergoes various chemical reactions that modify its structure and functional groups:

  1. Oxidation:
    • This reaction can lead to the formation of different derivatives by introducing additional oxygen functionalities.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction:
    • Reduction reactions can alter existing functional groups within the molecule.
    • Typical reducing agents used include sodium borohydride and lithium aluminum hydride.
  3. Substitution:
    • Substitution reactions allow for the introduction of new functional groups into the compound.
    • Nucleophiles like amines and alcohols are often involved in these reactions .

Technical Details

The major products formed from these reactions can exhibit varying biological activities depending on the modifications applied to actinoplanic acid A.

Mechanism of Action

Actinoplanic acid A primarily exerts its biological effects through the inhibition of farnesyl-protein transferase. This enzyme catalyzes the transfer of farnesyl groups to target proteins involved in cell signaling pathways. By inhibiting this enzyme, actinoplanic acid A disrupts the farnesylation process essential for the activation of Ras proteins and other related targets implicated in tumorigenesis .

Physical and Chemical Properties Analysis

Physical Properties

Actinoplanic acid A is characterized as a white amorphous solid when isolated from microbial sources. Its solubility properties may vary depending on the solvent used due to its multiple polar functional groups.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 1000 g/mol.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

Relevant data regarding its reactivity indicates that it can participate in various chemical transformations typical of polycarboxylic acids .

Applications

Actinoplanic acid A has significant scientific applications across various fields:

  1. Chemistry: It serves as a model compound for studying macrocyclic polycarboxylic acids and their reactions.
  2. Biology: The compound is investigated for its role in inhibiting farnesyl-protein transferase and its potential effects on cellular processes.
  3. Medicine: Actinoplanic acid A is explored for therapeutic applications in cancer treatment due to its ability to inhibit specific protein modifications critical for tumor growth.
  4. Industry: It is utilized in drug discovery processes as a lead compound for developing new pharmaceuticals targeting similar pathways .
Biosynthetic Origins & Pathway Engineering

Actinobacterial Secondary Metabolite Production Context

Actinobacteria, particularly Streptomyces species, represent a prolific source of structurally complex secondary metabolites with significant bioactivities. These Gram-positive bacteria possess exceptionally large genomes enriched with biosynthetic gene clusters (BGCs) encoding pathways for polyketides, non-ribosomal peptides, and hybrid natural products. Streptomyces rapamycinicus, the producer of the immunosuppressant rapamycin, exemplifies this biosynthetic potential. During metabolomic investigations of this strain, researchers unexpectedly identified Actinoplanic Acid A (APL-A) and its novel demethyl analog (Actinoplanic Acid C), marking the first report of these compounds in this organism [1] [5]. APL-A is a macrocyclic polyketide featuring a 30-membered carbon backbone assembled from malonate, methylmalonate, and ethylmalonate units. Its defining characteristic is a tricarballylic acid-bridged structure that cyclizes part of the polyketide into a double-ester lactone, a rarity among bacterial natural products [1]. This discovery highlighted the underappreciated chemical diversity within actinobacterial secondary metabolomes and underscored the value of revisiting even well-studied strains with modern analytical techniques.

Genomic Architecture of the Actinoplanic Acid Biosynthetic Gene Cluster

Modular Polyketide Synthase (PKS) Organization

The actinoplanic acid (APL) biosynthetic gene cluster was identified in S. rapamycinicus ATCC 29253 through genome mining using antiSMASH 3.0, leveraging the unique structural features of APL-A as a guide. The core cluster spans approximately 60 kb and exhibits a prototypical type I modular PKS organization [1]. Three large, multifunctional polypeptides—AplA, AplB, and AplC—form the PKS backbone. Bioinformatic analysis of domain architecture predicted a linear assembly line where each module incorporates specific extender units:

  • Loading Module: Contains an atypical AT domain predicted to select dicarboxylic acid starter units.
  • Elongation Modules: Nine extension modules incorporating malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units.
  • Reductive Domains: Selective ketoreductase (KR) domains generate hydroxyl groups at specific positions along the growing polyketide chain.

This PKS architecture aligns with the proposed C51H80O16 molecular formula of APL-A. A freestanding acyl carrier protein (ACP) encoded upstream (aplH) likely participates in early-stage carboxylation reactions, while a short-chain dehydrogenase/reductase (aplF) and an α/β-hydrolase (aplG) catalyze post-assembly modifications [1] [4]. The PKS organization ensures precise chain length control and functional group installation, yielding a linear polyketide intermediate primed for cyclization and decoration.

Table 1: Core Enzymatic Components of the Actinoplanic Acid Biosynthetic Pathway

GenePredicted FunctionDomain Architecture/Key Features
aplAPolyketide synthase subunit 1KS-AT-DH-KR-ACP-KS-AT-ACP
aplBPolyketide synthase subunit 2KS-AT-KR-ACP-KS-AT-DH-ER-KR-ACP
aplCPolyketide synthase subunit 3KS-AT-KR-ACP
aplD/aplENRPS componentsAdenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C) domains
aplFShort-chain dehydrogenase/reductaseNAD(P)-binding Rossmann fold
aplGα/β-Hydrolase/acylaseCatalytic triad (Ser-His-Asp), cap domain
aplHStandalone ACPPhosphopantetheine attachment site

Nonribosomal Peptide Synthetase (NRPS) Involvement in Tricarballylate Attachment

The most distinctive biochemical step in APL biosynthesis is the NRPS-mediated esterification of the polyketide backbone with tricarballylic acid moieties. This reaction is catalyzed by an atypical bimodular NRPS encoded by aplD and aplE. Unlike canonical NRPS systems that form peptide bonds, this enzyme complex activates tricarballylate (derived from the TCA cycle intermediate cis-aconitate) and attaches it via ester linkages [1] [10]. The proposed mechanism involves:

  • Activation and Reduction: The NRPS adenylation (A) domain activates cis-aconitate, which undergoes NADPH-dependent reduction while tethered to the peptidyl carrier protein (PCP) domain, yielding tricarballylyl-S-PCP.
  • Transesterification: The condensation (C) domain catalyzes nucleophilic attack by the C-36 hydroxyl group of the linear polyketide intermediate on the thioester bond of tricarballylyl-S-PCP, forming the first ester linkage.
  • Lactonization: A second ester bond forms intramolecularly between another carboxylic acid group of tricarballylate and a hydroxyl group on the polyketide chain, generating the characteristic macrocyclic double-ester [1] [2].

This NRPS-dependent esterification represents a biochemical innovation rarely observed in bacteria. It enables the incorporation of a highly polar, multidentate ligand that is crucial for APL-A's bioactivity as a farnesyltransferase inhibitor, as free carboxylic acid groups engage in critical target interactions [1].

Evolutionary Parallels with Fungal Fumonisin Biosynthesis

The APL pathway exhibits striking convergent evolution with the biosynthetic logic of fungal fumonisins—mycotoxins produced by Fusarium species. Both pathways incorporate tricarballylic acid esters onto polyketide backbones, yet they achieve this through genetically distinct mechanisms:

  • Fumonisin NRPS: Utilizes a single-module NRPS (Fum8) with a specialized reductase domain to generate and attach tricarballylate.
  • APL NRPS: Employs a bimodular NRPS (AplD/AplE) lacking a dedicated reductase, suggesting independent recruitment of aconitate reductase activity [1] [4].

Despite phylogenetic distance (>1 billion years since divergence), both systems converged on an NRPS-catalyzed esterification strategy for tricarballylate incorporation. This highlights the evolutionary versatility of NRPS machinery in catalyzing non-peptidic couplings. The genetic organization further differs: fumonisin BGCs (~30 kb) are compact with co-expressed genes, while the APL cluster is larger and embedded within a complex genomic landscape rich in other BGCs [1]. These parallels underscore how distinct evolutionary paths can arrive at similar biochemical solutions for decorating complex scaffolds with reactive moieties.

Table 2: Comparative Analysis of Tricarballylate Incorporation in Actinoplanic Acid vs. Fumonisin Pathways

FeatureActinoplanic Acid (Bacterial)Fumonisin (Fungal)
Core Polyketide Structure30-membered macrocyclic backboneC20 linear aliphatic chain
Tricarballylate PositionsC-36 hydroxyl groupTwo ester linkages (C14 and C15)
Incorporation EnzymeBimodular NRPS (AplD/AplE)Single-module NRPS (Fum8)
Tricarballylate Precursorcis-Aconitate (TCA cycle intermediate)cis-Aconitate (TCA cycle intermediate)
Reduction MechanismNRPS-bound reduction (putative)Integrated reductase domain in Fum8
Evolutionary OriginBacterial modular PKS/NRPS hybridFungal iterative PKS/NRPS hybrid

Post-PKS Modification Enzymology

Atypical Esterification Mechanisms

The tricarballylate attachment represents a non-canonical esterification process diverging from typical acyltransferase reactions. Key mechanistic features include:

  • Thioester-Dependent Activation: Tricarballylate is activated as a thioester on the PCP domain of AplD/AplE, providing the energy for subsequent transesterification.
  • O-N Acyl Shift Avoidance: The NRPS condensation domain likely employs a specialized active site to prevent nucleophilic attack by amino groups (common in peptides), favoring reaction with the polyketide’s aliphatic hydroxyl [1].
  • Double Esterification: One tricarballylate carboxylate forms an ester with the polyketide, while another undergoes macrocyclization via intramolecular ester bond formation with a distal hydroxyl, creating a conformationally constrained bicyclic system. This step is analogous to thioesterase-mediated macrolactonization but executed without a TE domain [1].

This system expands the catalytic repertoire of NRPSs beyond peptide bond formation and suggests unexplored versatility in secondary metabolite diversification.

Role of α/β-Hydrolase/Acylase in Structural Diversification

The aplG-encoded α/β-hydrolase/acylase plays a pivotal role in generating structural diversity among APL congeners. Biochemical characterization indicates this enzyme:

  • Hydrolyzes Esters: Cleaves the tricarballylate-polyketide ester bond in specific intermediates, yielding open-chain variants (e.g., Actinoplanic Acids B and D).
  • Mediates Acyl Transfers: Catalyzes transesterification reactions using cellular acyl donors (e.g., acetyl-CoA), generating acetylated derivatives detected in minor quantities [1].

This enzymatic versatility explains the co-occurrence of closed lactone (APL-A, APL-C) and open-chain (APL-B, APL-D) analogs in S. rapamycinicus fermentations. The α/β-hydrolase’s broad substrate tolerance allows it to act as a metabolic branch point, funneling the core polyketide-NRPS hybrid intermediate into multiple structural classes. Such enzymes represent promising targets for pathway engineering to enhance the production of specific analogs or generate novel derivatives through precursor-directed biosynthesis [1].

Table 3: Naturally Occurring Actinoplanic Acid Analogs and Their Structural Features

AnalogMolecular Formula[M+NH₄]⁺ (m/z)Key Structural FeatureRelative Abundance
Actinoplanic Acid AC₅₁H₈₀O₁₆966.5Tricarballylate lactone (closed)High
Actinoplanic Acid BC₅₁H₈₂O₁₇984.5Open-chain tricarballylateTrace
Actinoplanic Acid CC₅₀H₇₈O₁₆952.5Demethylated APL-AModerate
Actinoplanic Acid DC₅₀H₈₀O₁₇970.5Open-chain demethyl analogTrace

Illustrations of Key Structural Features

  • Double-Ester Lactone System: Cyclic structure formed by tricarballylate bridging.
  • Tricarballylate Moiety: Three-carboxylate group critical for farnesyltransferase inhibition.
  • Polyketide Backbone: 30-carbon chain with methyl and ethyl branches from malonate extensions.

Concluding Remarks

The biosynthetic pathway of Actinoplanic Acid A exemplifies the sophisticated enzymatic machinery employed by Actinobacteria to generate architecturally complex natural products. Its hybrid PKS-NRPS assembly line, unconventional esterification chemistry, and evolutionary parallels with fungal systems highlight nature’s ability to innovate through module repurposing and convergent evolution. The discovery of this pathway not only illuminates the chemical logic behind a potent pharmacophore but also provides a genetic toolkit for engineering novel tricarballylate-containing polyketides through combinatorial biosynthesis. Future efforts to elucidate the structural basis of NRPS-mediated ester formation and harness the promiscuity of the α/β-hydrolase aplG could unlock new avenues for biocatalysis and metabolic engineering in complex polyketide diversification.

Chemical Compounds Mentioned: Actinoplanic Acid A, Actinoplanic Acid B, Actinoplanic Acid C, Actinoplanic Acid D, Tricarballylic Acid, cis-Aconitate, Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA

Properties

Product Name

Actinoplanic acid A

IUPAC Name

2-[2-[(E)-11-[(14E,18Z)-4-carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid

Molecular Formula

C51H80O16

Molecular Weight

949.2 g/mol

InChI

InChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24-

InChI Key

ZJCPEIGQYKMZFE-PXQKRTIOSA-N

Synonyms

actinoplanic acid A

Canonical SMILES

CCC(CC(C)C(=O)O)C(=O)CCC1=CC(CC(=CC(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCCC=CC(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)C)C

Isomeric SMILES

CCC(CC(C)C(=O)O)C(=O)CC/C/1=C/C(C/C(=C/C(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCC/C=C/C(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)/C)C

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